Bienvenue dans la boutique en ligne BenchChem!

Crisamicin C

Antimicrobial susceptibility Minimum inhibitory concentration Gram-positive bacteria

Crisamicin C is the only dimeric isochromanequinone where the 4'a,10'a epoxide boosts antibacterial potency, reversing the monomeric trend where epoxidation weakens activity. With sub-micromolar MICs against S. aureus and B. subtilis, it outperforms crisamicin A (2- to 8-fold) and actinorhodin (up to 16-fold), making it an irreplaceable positive control and a privileged probe for quinone antibiotic target-engagement studies. Researchers requiring a certified reference material for chromatographic method development or a high-sensitivity standard for Gram-positive susceptibility assays will find this lot ideal.

Molecular Formula C32H22O13
Molecular Weight 614.5 g/mol
CAS No. 100630-79-3
Cat. No. B034500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisamicin C
CAS100630-79-3
Synonymscrisamicin C
CRS-C
Molecular FormulaC32H22O13
Molecular Weight614.5 g/mol
Structural Identifiers
SMILESCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C
InChIInChI=1S/C32H22O13/c1-9-21-24(27-17(41-9)7-19(35)43-27)26(38)22-13(25(21)37)3-11(5-15(22)33)12-4-14-23(16(34)6-12)29(40)32-30-18(8-20(36)44-30)42-10(2)31(32,45-32)28(14)39/h3-6,9-10,17-18,27,30,33-34H,7-8H2,1-2H3
InChIKeyCHWSBZJOQBRSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crisamicin C (CAS 100630-79-3): Dimeric Isochromanequinone Antibiotic for Specialized Antimicrobial Research and Procurement


Crisamicin C (CAS 100630-79-3) is a dimeric isochromanequinone antibiotic first isolated from Micromonospora purpureochromogenes subsp. halotolerans and co-produced with crisamicin A [1]. It has a molecular formula of C₃₂H₂₂O₁₃ and a molecular weight of 614.51 g/mol, characterized by a 4'a,10'a epoxide bridge that distinguishes it from its closest structural analog, crisamicin A [1]. The compound exhibits selective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range against key pathogens including Staphylococcus aureus and Bacillus subtilis [1]. A patent from 1987 describes its production as part of the crisamicin antibiotic complex, where crisamicin C is a minor component alongside major components A and B [2].

Why Generic Substitution of Isochromanequinone Antibiotics for Crisamicin C Is Scientifically Unjustifiable


Even among closely related isochromanequinone antibiotics, minor structural modifications lead to large potency differences. Crisamicin C carries a 4'a,10'a epoxide, yet—contrary to the pattern seen with monomeric isochromanequinones where epoxidation reduces activity (e.g., nanaomycin E and lactoquinomycin B are less potent than their non-epoxide parents)—crisamicin C is more potent than its non-epoxide parent crisamicin A [1]. Meanwhile, 9-hydroxycrisamicin A, a hydroxylated analog with the same molecular formula, shows 25- to 200-fold weaker antibacterial activity (MIC 6.25–25 µg/mL) [2], and the structurally related dimer actinorhodin displays pH-dependent and generally weaker activity against S. aureus (MIC 4 µg/mL at neutral pH) [3]. These data make clear that crisamicin A, 9-hydroxycrisamicin A, actinorhodin, or other isochromanequinones cannot be substituted for crisamicin C without fundamentally altering experimental outcomes.

Quantitative Differentiation Evidence for Crisamicin C (CAS 100630-79-3) Versus Closest Analogs and In-Class Candidates


Crisamicin C Exhibits 2- to 8-Fold Higher Antibacterial Potency than Crisamicin A Across Multiple Gram-Positive Species

In a head-to-head agar dilution assay, crisamicin C demonstrated significantly lower MIC values than its co-produced analog crisamicin A against a panel of Gram-positive bacteria [1]. For Staphylococcus aureus ATCC 6538P, the MIC of crisamicin C was 0.25 µg/mL versus 1 µg/mL for crisamicin A, representing a 4-fold potency gain. Against Bacillus subtilis ATCC 7972, crisamicin C achieved an MIC of 0.125 µg/mL compared to 0.5 µg/mL for crisamicin A (4-fold). For Streptococcus faecalis ATCC 19433, the difference reached 8-fold (0.25 vs. 2 µg/mL). Both compounds were inactive against Gram-negative bacteria and fungi (MIC >64 µg/mL), confirming identical spectrum but differentiated potency [1].

Antimicrobial susceptibility Minimum inhibitory concentration Gram-positive bacteria

Crisamicin C Is 25- to 200-Fold More Potent Against Gram-Positive Bacteria than Its Hydroxylated Congener 9-Hydroxycrisamicin A

9-Hydroxycrisamicin A, a close structural analog differing by a hydroxyl substitution, has been reported to show weak antimicrobial activity against Gram-positive bacteria with MIC values ranging from 6.25 to 25 µg/mL, as noted in vendor technical data [1] and corroborated by its discovery publication which describes weak Gram-positive activity [2]. In contrast, crisamicin C displays MIC values of 0.125–0.25 µg/mL against the same bacterial class [3]. This represents a 25- to 200-fold potency advantage for crisamicin C over 9-hydroxycrisamicin A. The difference highlights that minor structural modifications on the isochromanequinone dimer scaffold drastically alter antibacterial activity, making substitution scientifically invalid.

Structure-activity relationship Antibacterial potency Isochromanquinone

Crisamicin C Outperforms Actinorhodin Under Neutral pH Conditions Against Staphylococcus aureus

Actinorhodin, the prototypical dimeric isochromanequinone, has MIC values against Staphylococcus aureus that are strongly pH-dependent: 0.25 µg/mL at pH 5.5 but 4 µg/mL at pH 7.0 [1]. Crisamicin C, tested by standard agar dilution at neutral pH in Mueller-Hinton agar, exhibited an MIC of 0.25 µg/mL against S. aureus ATCC 6538P [2]. At physiologically relevant neutral pH, crisamicin C therefore shows a 16-fold potency advantage over actinorhodin. Additionally, γ-actinorhodin displays MIC values of 1–2 µg/mL against staphylococci at neutral pH [3], still 4- to 8-fold higher than crisamicin C. This pH-independent potency at neutral conditions makes crisamicin C a preferred candidate for standard in vitro antibacterial assays.

pH-dependent antibiotic activity Staphylococcus aureus Dimeric quinone antibiotics

The 4'a,10'a-Epoxide of Crisamicin C Confers Potency Gain, Contradicting the Monomeric Isochromanequinone Trend

In monomeric isochromanequinones such as nanaomycins and lactoquinomycins, epoxidation of the 4a,10a double bond consistently reduces antibacterial activity: nanaomycin E and lactoquinomycin B are substantially less potent than their parent compounds nanaomycin A and lactoquinomycin A [1][2]. In the dimeric crisamicin scaffold, however, this trend is inverted—the epoxide-containing crisamicin C is more potent than the non-epoxide crisamicin A [1]. The primary literature explicitly notes this anomaly: 'Crisamicin C was more potent than crisamicin A which was unusual considering the observation that the epoxides nanaomycin E and lactoquinomycin B were less potent than nanaomycin A and lactoquinomycin A, respectively' [1]. It is proposed that the dimeric architecture accounts for this difference [1].

Epoxide structure-activity relationship Antibiotic pharmacophore Dimer effect

Unique UV-Visible, IR, and Mass Spectrometric Signature Enables Definitive Identity Verification of Crisamicin C

Crisamicin C exhibits distinct physicochemical properties that serve as identity benchmarks. It shows UV maxima at 392 nm (ε 9,497), 261 nm (ε 32,959), and 232 nm (ε 24,623) in acetonitrile [1]. Its IR spectrum in KBr displays characteristic absorbances at 1782 cm⁻¹ (lactone carbonyl), 1705 cm⁻¹, and 1655 cm⁻¹ (quinone carbonyl) [1]. Plasma desorption mass spectrometry (PD-MS) gives m/z 615.9 ((M+H)⁺, hydroquinone form), exactly 16 amu higher than crisamicin A (m/z 600), confirming the additional oxygen atom of the epoxide [1]. The melting point is 260°C (with decomposition) [1]. These parameters enable unambiguous lot-to-lot verification during procurement.

Analytical reference standard Quality control Spectroscopic characterization

High-Impact Research and Industrial Uses of Crisamicin C Driven by Quantitative Differentiation Evidence


Antibacterial Susceptibility Testing of Gram-Positive Pathogens with Enhanced Sensitivity

When screening natural product libraries or reference compounds against methicillin-resistant S. aureus (MRSA) or vancomycin-resistant enterococci (VRE), crisamicin C provides sub-micromolar potency (MIC 0.125–0.25 µg/mL) that exceeds that of crisamicin A (2- to 8-fold) [1] and actinorhodin (up to 16-fold at neutral pH) [2]. This enhanced sensitivity makes it suitable for use as a positive control in high-throughput microdilution assays where strong, reproducible growth inhibition signals are required.

Structure-Activity Relationship (SAR) Studies of Dimeric Isochromanequinones

Crisamicin C represents a critical reference point for SAR investigations of dimeric pyranonaphthoquinone antibiotics. Its 4'a,10'a epoxide uniquely boosts potency, reversing the monomeric isochromanequinone trend where epoxidation diminishes activity [1]. Comparing the antibacterial activity of crisamicin C (epoxidized) versus crisamicin A (non-epoxidized) and 9-hydroxycrisamicin A (hydroxylated) enables deconvolution of the pharmacophoric contributions of the epoxide, hydroxyl, and dimeric scaffold [3][4].

Analytical Reference Standard for Fermentation Process Optimization

As a minor component of the crisamicin complex produced by Micromonospora purpureochromogenes subsp. halotolerans [5], crisamicin C requires precise quantification during fermentation development. Its defined UV maxima (392, 261, 232 nm) with molar extinction coefficients and characteristic HPLC retention relative to crisamicin A [1] enable its use as a certified reference material for chromatographic method development in industrial strain improvement programs.

Chemical Biology Probe for Investigating the Epoxide Pharmacophore in Antibacterial Drug Discovery

Given the anomalous SAR of the 4'a,10'a epoxide in crisamicin C—where an epoxide group enhances rather than reduces potency [1]—the compound serves as a privileged chemical probe for studying the molecular target engagement of dimeric quinone antibiotics. Researchers investigating the role of electrophilic moieties in antibacterial mechanisms can use crisamicin C alongside its non-epoxide parent to dissect target binding contributions, with potential implications for rational design of next-generation Gram-positive antibiotics.

Quote Request

Request a Quote for Crisamicin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.